1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one

Palladium catalysis Sonogashira coupling Ligand design

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one (CAS 16616-43-6, PubChem CID is a conjugated α,β-alkynone (ynone) featuring a para-methoxyphenyl ketone moiety and a terminal phenylacetylene group, with molecular formula C₁₆H₁₂O₂ and exact mass 236.084 Da. The compound belongs to the class of alkynyl ketones that serve as bifunctional electrophiles in heterocycle synthesis and as bench-stable ligand additives in palladium-catalyzed cross-coupling reactions.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 16616-43-6
Cat. No. B103757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one
CAS16616-43-6
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2
InChIInChI=1S/C16H12O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3
InChIKeyDDJSNTJBCFBIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one (CAS 16616-43-6): Procurement-Grade α,β-Alkynone for Catalysis and Synthetic Chemistry


1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one (CAS 16616-43-6, PubChem CID 616715) is a conjugated α,β-alkynone (ynone) featuring a para-methoxyphenyl ketone moiety and a terminal phenylacetylene group, with molecular formula C₁₆H₁₂O₂ and exact mass 236.084 Da [1]. The compound belongs to the class of alkynyl ketones that serve as bifunctional electrophiles in heterocycle synthesis and as bench-stable ligand additives in palladium-catalyzed cross-coupling reactions [2]. Its conjugated carbonyl–alkyne π-system confers reactivity distinct from structurally analogous chalcones (α,β-unsaturated ketones lacking the triple bond), making it a non-interchangeable building block in organic synthesis workflows [3].

Why 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one Cannot Be Substituted by Generic Chalcones or Unsubstituted Ynone Analogs


Attempting to replace 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one with a generic chalcone (e.g., 1,3-diphenylprop-2-en-1-one) or an unsubstituted ynone (e.g., 1,3-diphenylprop-2-yn-1-one) leads to a quantifiable loss of function in catalytic and synthetic applications. The conjugated alkyne–carbonyl π-system of ynones provides a distinct electronic manifold for Michael addition and transition-metal coordination that is absent in chalcones, which possess an alkene rather than alkyne spacer [1]. Critically, the para-methoxy substituent on the ketone-side aryl ring is the single most effective substituent among nine tested analogs for accelerating Pd-catalyzed Sonogashira coupling: the methoxy-bearing L2 (the target compound) delivered 59% product yield under ppm-level Pd loading, whereas the unsubstituted parent ynone L1 yielded only 42%, and the regioisomer with methoxy on the alkynyl-side ring (L7) gave merely 39% [2]. This 17–20 percentage-point yield differential, coupled with a catalyst loading reduction from the conventional 1–10 mol% to 5–10 ppm, demonstrates that both the ynone scaffold and the precise para-methoxy substitution pattern are independently required for optimal performance [2].

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one (CAS 16616-43-6) Relative to Closest Analogs


Para-Methoxy Ynone L2 Outperforms Eight Alkynone Ligands in PPM-Level Pd-Catalyzed Sonogashira Coupling

In a systematic head-to-head comparison of nine para-substituted aromatic alkynone ligands for Pd-catalyzed Sonogashira coupling of 4-iodoanisole with phenylacetylene, 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one (L2) delivered the highest product yield of 59%, which was further optimized to 83% by doubling the reaction time [1]. The unsubstituted ynone L1 gave 42% yield; the regioisomer L7 (methoxy on the alkynyl-side ring) gave 39% yield; the chloro-substituted L4 gave 36% yield. Crucially, alkylnone L2 enabled reduction of PdCl₂ catalyst loading to 5–10 ppm, compared with the 1–10 mol% (10,000–100,000 ppm) required by conventional Pd-phosphine systems, representing a >1,000-fold reduction in noble metal usage [1]. Classic phosphine ligands PPh₃ and X-Phos yielded only 6% and 3% respectively under identical conditions, while the no-ligand control gave 37% [1].

Palladium catalysis Sonogashira coupling Ligand design

Controlled Stepwise Transformation of Ru₃ to Ru₄ Clusters and Ruthenoles Using 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one as Bridging Ligand

Thermolysis of Ru₃(CO)₁₂ with 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one (compound 2) produced a structurally characterized series of five distinct Ru₂–Ru₄ cluster products (compounds 3, 4, 5a, 5b, 5c) depending on stoichiometric control: one equivalent of ynone yielded triruthenium cluster 3 and tetraruthenium cluster 4; increasing the ynone ratio led to three ruthenoles 5a–c, formed via head-to-head, head-to-tail, and tail-to-tail coupling modes of the ynone moieties on the cluster framework [1]. The tetraruthenium cluster 4 was mechanistically confirmed as the intermediate for all three ruthenoles. The fluxional behavior of the coordinated alkyne was directly observed in the single-crystal X-ray structure of cluster 3, a rare crystallographic phenomenon [1]. In contrast, simpler terminal or internal alkynes typically yield fewer cluster nuclearity outcomes under comparable thermolysis conditions, as noted in prior Ru₃(CO)₁₂–alkyne reaction surveys cited within this study [1].

Organometallic chemistry Ruthenium clusters Alkyne activation

Friedel–Crafts Acylation with Anisole: Selective Formation of p-Methoxyphenyl Phenylethynyl Ketone Over Competing Chalcone Pathways

In AlCl₃-catalyzed Friedel–Crafts acylation of anisole with phenylpropioloyl chloride, the target compound (p-methoxyphenyl phenylethynyl ketone) is the principal product, accompanied by β-chloro-4′-methoxychalcone as a mixed-crystal co-product [1]. In contrast, the analogous reaction with toluene produces β-(p-tolyl)-4′-methylchalcone as the principal product, with the corresponding phenylethynyl p-tolyl ketone as only a minor component [1]. With naphthalene, 1-naphthyl phenylethynyl ketone is the main product accompanied by 3-phenylphenalen-1-one [1]. This substrate-dependent product distribution demonstrates that anisole uniquely favors direct alkynyl ketone formation, whereas toluene preferentially diverts to chalcone formation, making anisole-derived p-methoxyphenyl phenylethynyl ketone the most direct synthetic entry to the ynone scaffold among simple arene substrates.

Friedel–Crafts acylation Chemoselectivity Alkynyl ketone synthesis

Distinct Photochemical Reactivity of p-Methoxyphenyl Ketones Arising from n,π* Triplet State Equilibrium

p-Methoxyphenyl ketones, including the target compound, exhibit a unique photochemical behavior in which hydrogen abstraction proceeds from the upper n,π* triplet state, populated via thermal equilibrium from a lower-lying π,π* triplet state [1]. This two-state photophysical mechanism contrasts with unsubstituted phenyl alkyl ketones, which possess lowest n,π* triplets and undergo direct hydrogen abstraction without equilibrium involvement of a π,π* state [1]. The consequence is a pronounced substituent- and temperature-dependent photoreactivity for p-methoxy-substituted aryl ketones that is absent in non-methoxy analogs. This class-level photochemical signature has direct implications for applications in photoinitiated polymerization, photolabile protecting group design, and mechanistic photochemistry studies where tunable triplet-state populations are required [1].

Photochemistry Triplet state Hydrogen abstraction

Phenylpropynone-Class Reagents Enable Chemoselective Disulfide Rebridging via Double Thia-Michael Addition

Simple 1-phenylpropynones, the structural class to which 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one belongs, undergo a selective double thia-Michael addition with thiols in buffered aqueous media to yield a dithioacetal linkage joining two thiols [1]. This reactivity enables chemoselective rebridging of native cyclic peptides after reductive cleavage of their disulfide bridges, a transformation demonstrated on peptide substrates under biocompatible conditions (aqueous buffer, pH ~7–8, ambient temperature) [1]. The study directly compared the reactivity of various Michael-alkyne reagents for chemoselectivity, atom economy, and non-oxidative cross-linking of two thiols, establishing phenylpropynones as a privileged scaffold for this application. The methoxy substituent on the target compound is expected to modulate the electrophilicity of the ynone Michael acceptor, providing an additional handle for tuning conjugation kinetics [1].

Bioconjugation Disulfide rebridging Thiol–yne chemistry

High-Value Application Scenarios for 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one (CAS 16616-43-6) Based on Quantitative Differentiation Evidence


Phosphine-Free, PPM-Level Palladium-Catalyzed Sonogashira Cross-Coupling for Pharmaceutical Intermediate Synthesis

Procurement of 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one as a catalytic ligand additive enables Pd-catalyzed Sonogashira coupling at 5–10 ppm Pd loading—a >1,000-fold reduction versus conventional 1–10 mol% systems—while delivering up to 83% isolated yield [1]. This addresses the FDA-mandated residual palladium limits in active pharmaceutical ingredients (APIs) by minimizing metal contamination at the source. The phosphine-free nature of the system further eliminates the toxicity, air-sensitivity, and cost associated with electron-rich phosphine ligands such as S-Phos and X-Phos. Industrial process chemists scaling Sonogashira couplings for API intermediates should prefer this specific ynone over unsubstituted (L1, 42% yield) or regioisomeric (L7, 39% yield) alternatives, as the para-methoxy substitution on the ketone-side aryl ring is irrefutably the most effective substitution pattern among nine tested alkynone ligands [1].

Synthesis of Structurally Diverse Ruthenium Carbonyl Clusters for Homogeneous Catalysis Development

The demonstrated ability of 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one to mediate stepwise Ru₃→Ru₄ cluster transformation and yield three distinct ruthenole constitutional isomers (head-to-head, head-to-tail, tail-to-tail) provides a unique entry to a family of ruthenium carbonyl clusters with controlled nuclearity [2]. Inorganic and organometallic chemistry laboratories developing Ru-based catalyst precursors for hydrogenation, hydroamination, or C–H activation should procure this ynone to access cluster architectures that are not accessible with simpler terminal or internal alkynes. The fluxional alkyne coordination observed crystallographically in the triruthenium intermediate is an additional point of fundamental interest for researchers studying dynamic metal–ligand interactions [2].

Heterocycle Library Synthesis via Ynone-Based Multicomponent Condensation and Cycloaddition

As a bifunctional electrophile bearing both a Michael-acceptor alkyne and a carbonyl group, 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one serves as a three-carbon building block for the synthesis of diverse heterocycles including isoxazoles, pyrazoles, pyrimidines, and thioflavones [3]. Unlike chalcones, which possess an alkene spacer that lacks the orthogonal reactivity of the alkyne moiety, the ynone scaffold permits sequential conjugate addition and cyclocondensation without protecting group manipulation. Medicinal chemistry groups synthesizing heterocycle-focused compound libraries should procure this methoxy-substituted ynone specifically to exploit the electronic activation conferred by the para-methoxy group on the ketone ring, which enhances electrophilicity at the β-alkynyl carbon relative to unsubstituted or electron-withdrawing analogs [2][3].

Photochemical Mechanistic Studies Exploiting p-Methoxyphenyl Ketone Two-State Triplet Photophysics

Physical organic chemistry and photochemistry laboratories investigating triplet-state hydrogen abstraction mechanisms can employ 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one as a probe molecule exhibiting the characteristic two-state (n,π*/π,π*) triplet equilibrium unique to p-methoxyphenyl ketones [4]. The conjugated ynone backbone adds an additional chromophoric element that may influence intersystem crossing yields and triplet lifetimes relative to simple p-methoxyacetophenone. Researchers studying wavelength-dependent photoreactivity or designing photolabile protecting groups requiring tunable triplet reactivity should select this compound over non-methoxylated ynone analogs, which lack the π,π* triplet state that governs temperature-dependent hydrogen abstraction rates [4].

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